molecular formula C18H22N2O3 B1385880 N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide CAS No. 1020054-90-3

N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide

Cat. No.: B1385880
CAS No.: 1020054-90-3
M. Wt: 314.4 g/mol
InChI Key: QAHCZGIMDZOIBP-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a methyl group, and an ethoxyethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methylbenzoic acid and 3-(2-ethoxyethoxy)benzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-amino-2-methylbenzoic acid is first converted to its corresponding amine by reacting with a reducing agent such as lithium aluminum hydride. The resulting amine is then reacted with 3-(2-ethoxyethoxy)benzoyl chloride in an inert solvent like dichloromethane under reflux conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or altering its function. The ethoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)acetamide
  • N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)butanamide
  • N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)propanamide

Uniqueness

N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. The presence of the ethoxyethoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-3-(2-ethoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-3-22-9-10-23-16-6-4-5-14(11-16)18(21)20-17-12-15(19)8-7-13(17)2/h4-8,11-12H,3,9-10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHCZGIMDZOIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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